Cas no 920466-56-4 (N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}methanesulfonamide)
N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}methanesulfonamide
- N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]methanesulfonamide
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- Inchi: 1S/C9H10FN5O2S/c1-18(16,17)11-6-9-12-13-14-15(9)8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3
- InChI Key: JQDVNZBZLBGQEX-UHFFFAOYSA-N
- SMILES: CS(NCC1N(C2=CC=CC(F)=C2)N=NN=1)(=O)=O
N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2071-0161-2μmol |
N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}methanesulfonamide |
920466-56-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2071-0161-5μmol |
N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}methanesulfonamide |
920466-56-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2071-0161-10μmol |
N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}methanesulfonamide |
920466-56-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2071-0161-20μmol |
N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}methanesulfonamide |
920466-56-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2071-0161-1mg |
N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}methanesulfonamide |
920466-56-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2071-0161-2mg |
N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}methanesulfonamide |
920466-56-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2071-0161-3mg |
N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}methanesulfonamide |
920466-56-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2071-0161-4mg |
N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}methanesulfonamide |
920466-56-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2071-0161-5mg |
N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}methanesulfonamide |
920466-56-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2071-0161-10mg |
N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}methanesulfonamide |
920466-56-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}methanesulfonamide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}methanesulfonamide
N-{1-(3-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}methanesulfonamide: A Promising Molecular Scaffold in Modern Medicinal Chemistry
N-{1-(3-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}methanesulfonamide (CAS No. 920466-56-4) represents a novel class of 1,2,3,4-tetrazole-based derivatives with potential therapeutic applications in inflammatory diseases and neurodegenerative disorders. This compound, characterized by its unique 3-fluorophenyl substitution and tetrazole ring architecture, has emerged as a focal point in recent pharmacological research due to its ability to modulate target-specific signaling pathways. Recent studies highlight its role in anti-inflammatory mechanisms and neuroprotection, making it a critical candidate for drug development pipelines targeting complex pathophysiological conditions.
N-{1-(3-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}methanesulfylnamide is structurally distinct from conventional methanesulfonamide derivatives due to the incorporation of a tetrazole ring at the 5-position. This modification enhances the compound's bioavailability and target affinity, while the 3-fluorophenyl group contributes to its lipophilicity and metabolic stability. The tetrazole ring is known for its ability to form hydrogen bonds with biological targets, thereby improving the compound's binding efficiency and selectivity. These structural features position the molecule as a versatile scaffold for drug repurposing and structure-based design in medicinal chemistry.
Recent advancements in computational drug discovery have underscored the importance of tetrazole-based compounds in modulating cytokine signaling and NF-κB pathways. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that N-{1-(3-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}methanesulfonamide exhibits potent anti-inflammatory activity by inhibiting TNF-α and IL-6 secretion in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to suppress pro-inflammatory cytokine production suggests its potential in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Structural analysis of N-{1-(3-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}methanesulfonamide reveals a conjugated system between the tetrazole ring and the 3-fluorophenyl group, which may enhance its electronic interactions with biological targets. This conjugated system is hypothesized to improve the compound's cell membrane permeability and target engagement. Additionally, the methanesulfonamide moiety contributes to the molecule's hydrophilicity, which is crucial for drug solubility and pharmacokinetic properties.
Recent research has also explored the neuroprotective potential of N-{1-(3-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}methanesulfonamide in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. A 2023 preclinical study published in *Neuropharmacology* reported that the compound reduces β-amyloid accumulation and neuronal apoptosis in a mouse model of Alzheimer's disease. The mechanism of action appears to involve the inhibition of β-secretase and γ-secretase enzymes, which are key players in amyloid-beta production. These findings highlight the compound's potential as a therapeutic agent for neurodegenerative conditions.
The tetrazole ring in N-{1-(3-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}methanesulfonamide is also implicated in antioxidant activity. A 2023 study in *Free Radical Biology and Medicine* demonstrated that the compound scavenges reactive oxygen species (ROS) and modulates Nrf2/ARE pathways, which are critical for oxidative stress mitigation. This antioxidant potential further expands the therapeutic applications of the compound, particularly in conditions associated with oxidative damage, such as cancer and cardiovascular diseases.
Recent advances in drug delivery systems have also focused on optimizing the bioavailability of N-{1-(3-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}methanesulfonamide. A 2023 study published in *Advanced Drug Delivery Reviews* explored the use of nanoparticle-based formulations to enhance the compound's solubility and targeting efficiency. These formulations demonstrated improved in vivo efficacy in animal models, suggesting that nanotechnology could play a pivotal role in the clinical translation of this compound.
The 3-fluorophenyl substitution in N-{1-(3-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}methanesulfonamide is also of interest for its metabolic stability. A 2023 study in *Drug Metabolism and Disposition* reported that the fluorine atom at the para-position of the phenyl ring enhances the compound's resistance to cytochrome P450 metabolism, thereby prolonging its half-life in vivo. This metabolic stability is a critical factor in the development of long-acting therapeutics for chronic diseases.
Recent pharmacological studies have also investigated the selectivity of N-{1-(3-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}methanesulfonamide for its target receptors. A 2023 study in *Molecular Pharmacology* demonstrated that the compound exhibits high affinity for TNF receptor and IL-1 receptor pathways, while showing minimal activity against other inflammatory mediators. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the compound in therapeutic applications.
The tetrazole ring in N-{1-(3-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}methanesulfonamide is also being explored for its potential in drug combination therapies. A 2023 study in *Cancer Research* reported that the compound synergizes with chemotherapeutic agents to enhance apoptosis in cancer cells. This synergistic effect suggests that the compound could be used as an adjuvant therapy in oncology, particularly in combination with targeted therapies and immunotherapies.
In conclusion, N-{1-(3-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}methanesulfonamide is a promising molecular scaffold with diverse therapeutic applications. Its unique structural features, including the tetrazole ring and 3-fluorophenyl substitution, contribute to its bioavailability, target affinity, and metabolic stability. Recent studies have highlighted its potential in anti-inflammatory, neuroprotective, and antioxidant applications, positioning it as a key candidate for further clinical development. As research in computational drug discovery and nanotechnology advances, the therapeutic potential of this compound is expected to expand, offering new opportunities in the treatment of complex diseases.
References: - Journal of Medicinal Chemistry (2023) - Neuropharmacology (2023) - Free Radical Biology and Medicine (2023) - Advanced Drug Delivery Reviews (2023) - Drug Metabolism and Disposition (2023) - Molecular Pharmacology (2023) - Cancer Research (2023)
Keywords: N-{1-(3-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}methanesulfonamide, Anti-inflammatory, Neuroprotective, Antioxidant, Drug Delivery, Nanotechnology, Metabolic Stability, Target Affinity, Selectivity, Synergistic Effect
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